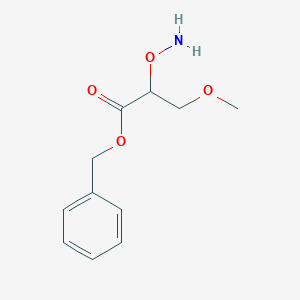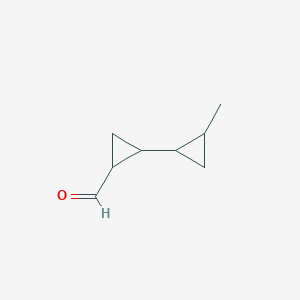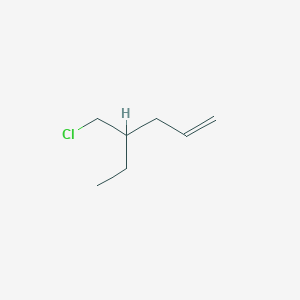
4-(Chloromethyl)hex-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)hex-1-ene is an organic compound characterized by a six-carbon chain with a double bond at the first carbon and a chloromethyl group at the fourth carbon
准备方法
Synthetic Routes and Reaction Conditions: 4-(Chloromethyl)hex-1-ene can be synthesized through several methods. One common approach involves the chlorination of hex-1-ene. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions, thereby optimizing yield and purity. The process may also include steps for purification, such as distillation or recrystallization, to remove any by-products or unreacted starting materials .
化学反应分析
Types of Reactions: 4-(Chloromethyl)hex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bond in this compound can undergo addition reactions with halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., HCl, HBr) to form dihalides or haloalkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Addition Reactions: Halogens like bromine (Br₂) or chlorine (Cl₂) in an inert solvent such as dichloromethane (CH₂Cl₂) are typical reagents.
Major Products:
Substitution Reactions: Products include alcohols, amines, or thiols depending on the nucleophile used.
Addition Reactions: Products include vicinal dihalides or haloalkanes.
科学研究应用
4-(Chloromethyl)hex-1-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of polymers and other materials with specific properties
作用机制
The mechanism of action of 4-(Chloromethyl)hex-1-ene involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The double bond can participate in addition reactions, forming more stable products. These reactions are facilitated by the electron-rich nature of the double bond and the electron-withdrawing effect of the chlorine atom .
相似化合物的比较
4-(Chloromethyl)cyclohexene: Similar in structure but with a cyclohexane ring instead of a linear chain.
Hex-1-ene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
1-Chlorohexane: Similar but lacks the double bond, affecting its reactivity in addition reactions .
Uniqueness: 4-(Chloromethyl)hex-1-ene is unique due to the presence of both a double bond and a chloromethyl group, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications .
属性
分子式 |
C7H13Cl |
|---|---|
分子量 |
132.63 g/mol |
IUPAC 名称 |
4-(chloromethyl)hex-1-ene |
InChI |
InChI=1S/C7H13Cl/c1-3-5-7(4-2)6-8/h3,7H,1,4-6H2,2H3 |
InChI 键 |
BZEOJJOYQNPZEU-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC=C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(1-Methyl-1H-pyrrol-2-yl)-[1,2,4]oxadiazol-5-yl]-piperidine](/img/structure/B13227349.png)
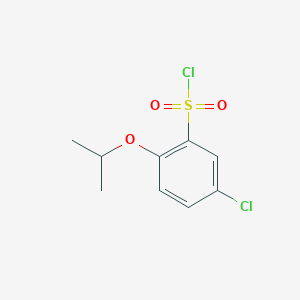
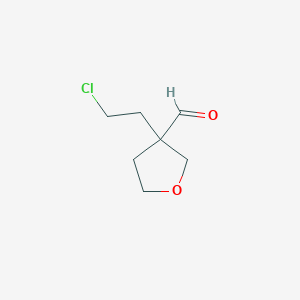

![3-{[(Benzyloxy)carbonyl]amino}-5-cyclopropylthiophene-2-carboxylic acid](/img/structure/B13227383.png)
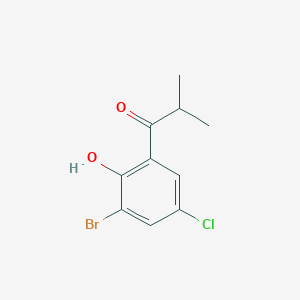
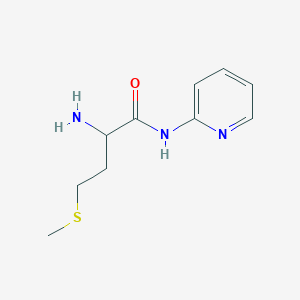

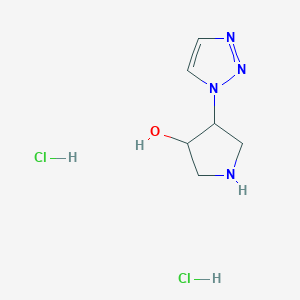

![2-[(2-Phenylpropyl)amino]propan-1-ol](/img/structure/B13227417.png)

